molecular formula C8H7NO5 B14486744 3-Hydroxy-5-methoxy-2-nitrobenzaldehyde CAS No. 64463-18-9

3-Hydroxy-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B14486744
CAS No.: 64463-18-9
M. Wt: 197.14 g/mol
InChI Key: ZQWRIOCFJWZFMZ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-5-methoxy-2-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3-hydroxy-5-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-hydroxy-5-methoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups can also influence its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-methoxy-2-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

64463-18-9

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

3-hydroxy-5-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(9(12)13)7(11)3-6/h2-4,11H,1H3

InChI Key

ZQWRIOCFJWZFMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)[N+](=O)[O-])C=O

Origin of Product

United States

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